molecular formula C6H7ClF3NS B6187442 3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride CAS No. 2639437-57-1

3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride

Cat. No.: B6187442
CAS No.: 2639437-57-1
M. Wt: 217.64 g/mol
InChI Key: GNOPSVWCLRBCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride is a chemical compound with the molecular formula C6H7ClF3NS . It is a derivative of thiophene, a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives like this compound often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C6H7ClF3NS . The molecule has a molecular weight of 217.63 .


Chemical Reactions Analysis

Thiophene-based analogs, such as this compound, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Future Directions

Thiophene-based analogs, including 3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride, continue to attract interest from scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, future research in this area is likely to focus on exploring the potential applications of these compounds in various fields, including medicine and material science.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride involves the introduction of a methyl group and a trifluoromethyl group onto a thiophene ring, followed by the conversion of the resulting amine to its hydrochloride salt.", "Starting Materials": [ "2-thiophenecarboxaldehyde", "methylmagnesium bromide", "trifluoromethyl iodide", "ammonia", "hydrochloric acid", "diethyl ether", "tetrahydrofuran", "sodium sulfate", "magnesium sulfate", "sodium bicarbonate", "magnesium", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-2-thiophenecarboxaldehyde", "2-thiophenecarboxaldehyde is reacted with methylmagnesium bromide in diethyl ether to yield 3-methyl-2-thiophenecarboxaldehyde.", "Step 2: Synthesis of 3-methyl-5-(trifluoromethyl)thiophene", "3-methyl-2-thiophenecarboxaldehyde is reacted with trifluoromethyl iodide in tetrahydrofuran in the presence of magnesium sulfate to yield 3-methyl-5-(trifluoromethyl)thiophene.", "Step 3: Synthesis of 3-methyl-5-(trifluoromethyl)thiophen-2-amine", "3-methyl-5-(trifluoromethyl)thiophene is reacted with ammonia in ethyl acetate to yield 3-methyl-5-(trifluoromethyl)thiophen-2-amine.", "Step 4: Synthesis of 3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride", "3-methyl-5-(trifluoromethyl)thiophen-2-amine is reacted with hydrochloric acid in ethyl acetate to yield 3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride.", "Step 5: Purification", "The product is purified by filtration and washing with sodium bicarbonate and sodium sulfate." ] }

CAS No.

2639437-57-1

Molecular Formula

C6H7ClF3NS

Molecular Weight

217.64 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)thiophen-2-amine;hydrochloride

InChI

InChI=1S/C6H6F3NS.ClH/c1-3-2-4(6(7,8)9)11-5(3)10;/h2H,10H2,1H3;1H

InChI Key

GNOPSVWCLRBCEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.